molecular formula C11H8O6S B1313094 6-Hydroxy-5-sulfo-2-naphthoic acid CAS No. 137644-29-2

6-Hydroxy-5-sulfo-2-naphthoic acid

Cat. No.: B1313094
CAS No.: 137644-29-2
M. Wt: 268.24 g/mol
InChI Key: LEVVRXZZVPTGGR-UHFFFAOYSA-N
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Description

6-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and pharmaceutical research.

Scientific Research Applications

6-Hydroxy-5-sulfo-2-naphthoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of dyes and pigments, particularly azo dyes.

    Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

It has been reported that whole cells of the recombinant escherichia coli strain expressing cyp199a2 can catalyze the oxidation of 6-hydroxy-2-naphthoic acid . This suggests that the compound may interact with certain enzymes, such as CYP199A2, in biological systems.

Mode of Action

It is known that the compound can form solvates with 1,4-dioxane (diox) and dimethyl sulfoxide (dmso), and their structures are stabilized by host–host and host–guest hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding.

Biochemical Pathways

It has been reported that the compound can be oxidized to afford 6,7-dihydroxynaphthoic acid . This suggests that the compound may be involved in oxidation reactions in biological systems.

Result of Action

It has been reported that the compound can form co-crystals with caffeine , suggesting that it may have some effect on cellular structures or processes.

Action Environment

It is known that the compound can form solvates with certain solvents , suggesting that the solvent environment may influence its action.

Safety and Hazards

6-Hydroxy-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-Hydroxy-5-sulfo-2-naphthoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been reported that whole cells of recombinant Escherichia coli expressing CYP199A2 can catalyze the regioselective oxidation of this compound to produce 6,7-dihydroxynaphthoic acid . This interaction highlights the compound’s potential in enzymatic reactions and its ability to form co-crystals with other molecules, such as caffeine .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes like CYP199A2 can lead to changes in cellular metabolism, affecting the overall cellular function . Additionally, its ability to form co-crystals with other molecules can impact cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl and sulfo groups facilitate its binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, the regioselective oxidation of this compound by CYP199A2 results in the formation of 6,7-dihydroxynaphthoic acid, demonstrating its role in enzyme-mediated reactions . These interactions can also lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can form stable co-crystals with other molecules, such as caffeine, which can affect its stability and degradation over time . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects on cellular function and metabolism. At higher dosages, toxic or adverse effects may be observed. For instance, the compound’s interaction with enzymes like CYP199A2 can lead to enzyme inhibition or activation, which can have varying effects depending on the dosage . Threshold effects and toxicities at high doses have been documented in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s oxidation by CYP199A2 to form 6,7-dihydroxynaphthoic acid is a key metabolic pathway . This interaction highlights the compound’s role in metabolic flux and its impact on metabolite levels. Additionally, the compound’s ability to form co-crystals with other molecules can influence its involvement in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, the compound’s binding to enzymes like CYP199A2 can influence its transport and distribution within cells . Additionally, the formation of co-crystals with other molecules can affect the compound’s localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound’s hydroxyl and sulfo groups play a crucial role in its targeting to specific cellular compartments. For instance, the compound’s interaction with CYP199A2 can direct it to specific organelles, affecting its activity and function . Additionally, post-translational modifications and targeting signals can further influence the compound’s subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy-5-sulfo-2-naphthoic acid typically involves the sulfonation of 6-Hydroxy-2-naphthoic acid. The process can be carried out using sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthalene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the production process. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are often employed in substitution reactions

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfonates or sulfinates.

    Substitution: Formation of halogenated or nitrated derivatives

Comparison with Similar Compounds

  • 6-Hydroxy-2-naphthoic acid
  • 3-Hydroxy-2-naphthoic acid
  • 5-Hydroxy-2-naphthoic acid
  • 2-Hydroxy-1-naphthoic acid

Comparison: 6-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. Compared to other hydroxynaphthoic acids, the sulfonic acid group enhances its water solubility and allows for specific interactions in biochemical applications .

Properties

IUPAC Name

6-hydroxy-5-sulfonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVVRXZZVPTGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Sulfo-6-carboxy-2-aminonaphthalene, which is used as the starting compound, was hitherto unknown. However, it can be prepared according to the invention by sulfonating 2-naphthol-6-carboxylic acid in a sulfuric acid/sulfur trioxide mixture (oleum) which has a sulfur trioxide content of from 0 to 65% by weight, at a temperature of between -5° C. and +40° C., preferably at 0° to 10° C., to first give 1-sulfo-6-carboxy-2-naphthol, then isolating this compound and subsequently reacting it with ammonium hydrogen sulfite in an aqueous, alkaline medium in an autoclave at a temperature of between 100° and 200° C., preferably between 140° and 160° C.
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